1-Benzylcyclopropylamine
Overview
Description
1-Benzylcyclopropylamine: is an organic compound with the molecular formula C10H13N It consists of a cyclopropyl ring attached to a benzyl group and an amine group
Mechanism of Action
Target of Action
1-Benzylcyclopropylamine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral therapies .
Mode of Action
It is known to interact with the gag-pol polyprotein
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it may influence the viral replication pathways in which this protein is involved .
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may have potential antiviral effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Benzylcyclopropylamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with benzeneacetonitrile . This reaction proceeds through a Grignard reaction mechanism, followed by cyclization to form the cyclopropyl ring .
Another method involves the reaction of benzylamine with acetone under alkaline conditions. The reaction mixture is heated and stirred, followed by hydrolysis to yield the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
1-Benzylcyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or . The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like or , resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and appropriate catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
1-Benzylcyclopropylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopropyl-containing compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its MAO inhibitory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl ring attached to an amine group.
Benzylamine: Contains a benzyl group attached to an amine group but lacks the cyclopropyl ring.
Cyclopropylbenzene: Contains a cyclopropyl ring attached to a benzene ring but lacks the amine group.
Uniqueness of 1-Benzylcyclopropylamine:
This compound is unique due to the presence of both the cyclopropyl ring and the benzyl group attached to the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-benzylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQRCQKFLCJFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181533 | |
Record name | 1-Benzylcyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27067-03-4 | |
Record name | 1-Benzylcyclopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylcyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?
A: this compound acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of this compound to inactivate one equivalent of MAO. []
Q2: What are the key structural differences between this compound and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?
A: Although structurally similar, this compound and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] this compound acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.
Q3: Does this compound exhibit selectivity towards MAO-A or MAO-B?
A: While initially identified as an inactivator of MAO-B, further research revealed that this compound can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, this compound appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.
Q4: What are the potential implications of the different inactivation mechanisms of this compound on MAO-A and MAO-B?
A: The distinct inactivation mechanisms of this compound on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.
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